molecular formula C7H6ClNO2 B8518252 N,2-dihydroxybenzimidoyl chloride

N,2-dihydroxybenzimidoyl chloride

Katalognummer: B8518252
Molekulargewicht: 171.58 g/mol
InChI-Schlüssel: GXCBRLCYJQRWJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2-dihydroxybenzimidoyl chloride is a chemical compound that has garnered interest in the scientific community due to its diverse range of applications across various fields of research and industry. This compound is known for its unique chemical structure, which includes a benzene ring substituted with hydroxyl groups and a carboximidoyl chloride group.

Vorbereitungsmethoden

The synthesis of N,2-dihydroxybenzimidoyl chloride typically involves the reaction of 2,4-dihydroxybenzonitrile with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

N,2-dihydroxybenzimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Wissenschaftliche Forschungsanwendungen

N,2-dihydroxybenzimidoyl chloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N,2-dihydroxybenzimidoyl chloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key metabolic enzymes and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

N,2-dihydroxybenzimidoyl chloride can be compared with other similar compounds such as:

  • N,2-Dihydroxybenzenecarboximidoyl bromide
  • N,2-Dihydroxybenzenecarboximidoyl fluoride These compounds share similar chemical structures but differ in their halogen substituents. The chloride variant is unique due to its specific reactivity and applications in various fields .

Eigenschaften

Molekularformel

C7H6ClNO2

Molekulargewicht

171.58 g/mol

IUPAC-Name

N,2-dihydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H6ClNO2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H

InChI-Schlüssel

GXCBRLCYJQRWJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=NO)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.